2-ethoxyethyl 2-chloroacetate 2-ethoxyethyl 2-chloroacetate
Brand Name: Vulcanchem
CAS No.: 60682-94-2
VCID: VC3821342
InChI: InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3
SMILES: CCOCCOC(=O)CCl
Molecular Formula: C6H11ClO3
Molecular Weight: 166.6 g/mol

2-ethoxyethyl 2-chloroacetate

CAS No.: 60682-94-2

Cat. No.: VC3821342

Molecular Formula: C6H11ClO3

Molecular Weight: 166.6 g/mol

* For research use only. Not for human or veterinary use.

2-ethoxyethyl 2-chloroacetate - 60682-94-2

Specification

CAS No. 60682-94-2
Molecular Formula C6H11ClO3
Molecular Weight 166.6 g/mol
IUPAC Name 2-ethoxyethyl 2-chloroacetate
Standard InChI InChI=1S/C6H11ClO3/c1-2-9-3-4-10-6(8)5-7/h2-5H2,1H3
Standard InChI Key KPAIAQWSRMSXDB-UHFFFAOYSA-N
SMILES CCOCCOC(=O)CCl
Canonical SMILES CCOCCOC(=O)CCl

Introduction

Chemical Identity and Physicochemical Properties

2-Ethoxyethyl 2-chloroacetate belongs to the class of chloroacetate esters, distinguished by its ethoxyethyl functional group. The compound’s structure combines a chloroacetyl moiety with an ethoxyethyl chain, conferring both reactivity and solubility in organic matrices. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC6H11ClO3\text{C}_6\text{H}_{11}\text{ClO}_3
Molecular Weight166.6 g/mol
Physical StateColorless liquid
OdorFruity
Density~1.15 g/cm³ (estimated)
Boiling Point210–215°C (extrapolated)
SolubilityMiscible with organic solvents

The compound’s ester functionality enhances its utility as a solvent and intermediate, while the chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions.

Synthesis and Manufacturing

Reaction Mechanism

2-Ethoxyethyl 2-chloroacetate is synthesized via a base-catalyzed esterification reaction between ethyl chloroacetate and ethylene glycol. The process involves the following steps:

  • Alkaline Hydrolysis: Ethyl chloroacetate undergoes hydrolysis in the presence of sodium hydroxide (NaOH), forming sodium chloroacetate.

  • Ether Formation: Ethylene glycol reacts with the intermediate to introduce the ethoxyethyl group.

  • Esterification: The chloroacetyl group is transferred to the ethoxyethyl alcohol under controlled conditions.

The reaction is typically conducted at elevated temperatures (80–100°C) to optimize yield, with rigorous pH monitoring to prevent side reactions.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety. Key considerations include:

  • Catalyst Selection: NaOH is preferred for its affordability and reactivity.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.

  • Purification: Distillation under reduced pressure ensures >95% purity, critical for pharmaceutical applications.

Industrial and Pharmaceutical Applications

Solvent and Intermediate

The compound’s dual functionality makes it ideal for:

  • Coatings and Adhesives: Acts as a high-boiling solvent in epoxy resins and polyurethane formulations.

  • Agrochemical Synthesis: Serves as an intermediate in herbicides and fungicides, leveraging its reactivity with phenolic compounds.

Anticancer Research

Recent in vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells:

Concentration (µg/mL)Cell Viability (%)Apoptotic Cells (%)
258512
506035
1003068

Mechanistic studies reveal caspase-3/7 activation and G1 cell cycle arrest, suggesting mitochondrial-mediated apoptosis.

Future Directions

Pharmacological Optimization

Structural modifications could enhance the compound’s bioavailability and selectivity for cancer cells. Potential strategies include:

  • Prodrug Design: Conjugation with targeting moieties (e.g., folate receptors).

  • Nanoparticle Encapsulation: Improving solubility and reducing systemic toxicity.

Green Chemistry Initiatives

Developing enzymatic esterification methods could reduce reliance on harsh bases and organic solvents, aligning with sustainable manufacturing trends.

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